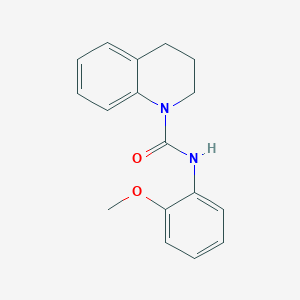

N-(2-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-21-16-11-5-3-9-14(16)18-17(20)19-12-6-8-13-7-2-4-10-15(13)19/h2-5,7,9-11H,6,8,12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJHYDGTJKYGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including anticancer, antibacterial, and cardioprotective effects, supported by recent research findings and data.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : CHNO

- Molecular Weight : 255.31 g/mol

- Melting Point : Approximately 160–162°C

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives, including this compound, exhibit significant anticancer properties.

- Cell Line Studies :

- The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. It showed notable cytotoxicity with IC values indicating effective inhibition of cell proliferation.

- In a study evaluating the cytotoxicity of quinoline derivatives, it was found that certain derivatives had higher potency than cisplatin against murine leukemia P-388 and human leukemia HL-60 cell lines .

- Mechanism of Action :

Antibacterial Activity

The antibacterial properties of this compound have also been investigated.

- In Vitro Studies :

- The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Cardioprotective Effects

The cardioprotective potential of this compound has been explored in models of doxorubicin-induced cardiotoxicity.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Cardiovascular and Renal Disorders

The compound has been identified as a non-steroidal antagonist of the mineralocorticoid receptor. This receptor is crucial in regulating blood pressure and fluid balance. Research indicates that N-(2-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide can be utilized for the prophylaxis and treatment of cardiovascular diseases such as heart failure and diabetic nephropathy. The synthesis of this compound has been optimized to enhance yield and purity, making it a viable candidate for further clinical studies .

1.2 Neuropharmacological Potential

Recent studies have highlighted the role of similar compounds in modulating metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders. The structure of this compound allows for modifications that could enhance its efficacy as a negative allosteric modulator (NAM) of mGluR2. This modulation is critical in the treatment of conditions like anxiety and depression .

Imaging Applications

2.1 Positron Emission Tomography (PET)

The potential use of this compound in PET imaging has been explored through its analogs. For instance, derivatives have been synthesized and radiolabeled to evaluate their binding affinity to mGluR2 in vivo. These studies demonstrate that such compounds can effectively visualize brain regions associated with various neuropsychiatric conditions, providing insights into their pathophysiology .

Synthesis and Characterization

The synthesis of this compound involves multiple steps that can be optimized for better yields. Recent advancements have focused on reducing the number of purification steps required during synthesis, thus making it more efficient for large-scale production .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

Key Observations :

- Heterocyclic Modifications: The oxadiazole ring in the 4-fluorophenyl derivative introduces polarity and metabolic resistance, contrasting with the dihydroquinoline core .

- Stereochemistry: The (S)-configured benzyl derivative demonstrates enantioselective inhibition of monoamine oxidase (MAO) and cholinesterase (ChE), a feature absent in non-chiral analogs .

Enzyme Inhibition

- (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide: Exhibits dual inhibition of MAO-A (IC₅₀: 0.48 μM) and acetylcholinesterase (AChE, IC₅₀: 1.12 μM), attributed to the benzyl and phenyl substituents enhancing hydrophobic interactions .

Toxicity Considerations

- NBOMe Series (e.g., 25I-NBOMe) : While structurally distinct (ethanamine linker, dimethoxyphenyl groups), these compounds share the N-(2-methoxyphenyl) motif and are associated with severe toxicity (e.g., seizures, serotonin syndrome) . This highlights the critical role of substituent positioning in safety profiles.

Metabolic Pathways

- 3,4-Dimethoxy Analogs: The additional methoxy group in N-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide could alter phase I metabolism (e.g., demethylation) compared to the 2-methoxy derivative .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide, and how are they confirmed experimentally?

- Answer: The compound features a quinoline core fused with a 3,4-dihydro-2H-quinoline ring and a 2-methoxyphenyl carboxamide substituent. Structural confirmation employs Nuclear Magnetic Resonance (NMR) spectroscopy to assign proton and carbon environments, Mass Spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute configuration (if crystalline). The IUPAC name, SMILES, and InChi identifiers are critical for cross-referencing databases .

Q. What synthetic strategies are recommended for preparing quinoline-carboxamide derivatives like this compound?

- Answer: Common methods involve Ullmann coupling or Buchwald-Hartwig amidation to introduce the carboxamide group. Cyclization of substituted anilines with diketones or ketoesters under acidic conditions forms the dihydroquinoline scaffold. Reaction optimization includes controlling temperature (e.g., reflux in ethanol) and using catalysts like palladium for cross-coupling. Purity is monitored via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) .

Q. Which analytical techniques are essential for verifying compound purity and structural integrity?

- Answer: High-Resolution Mass Spectrometry (HR-MS) confirms molecular formula, while ¹H/¹³C NMR identifies substituent patterns. Infrared (IR) spectroscopy validates functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹). HPLC with UV detection ensures >95% purity, critical for biological assays .

Advanced Research Questions

Q. How do species-specific differences (e.g., rat vs. rabbit hepatic microsomes) influence the metabolism of this compound?

- Answer: Metabolism studies using NADPH-fortified microsomes reveal species-dependent CYP enzyme activity. For example, rabbits predominantly form o-aminophenol and o-anisidine via CYP2E1, while rats show negligible o-aminophenol production. Experimental design should include microsomes from β-naphthoflavone (CYP1A inducer) or phenobarbital (CYP2B inducer)-treated animals to isolate enzyme contributions. Discrepancies in metabolite profiles require pH-controlled incubations (pH 7.4 vs. 4.5) to distinguish enzymatic vs. non-enzymatic pathways .

Q. What experimental approaches identify the role of CYP enzymes in metabolic activation and genotoxicity?

- Answer: CYP involvement is assessed using chemical inhibitors (e.g., ketoconazole for CYP3A4) or isoform-specific antibodies in microsomal incubations. Metabolite quantification via HPLC-UV or LC-MS/MS links specific CYPs to reductive (o-anisidine) or oxidative (o-aminophenol) pathways. Genotoxicity is evaluated using comet assays or γ-H2AX foci detection in cells exposed to microsome-activated metabolites .

Q. How can contradictory data on metabolite formation between studies be resolved?

- Answer: Contradictions arise from variations in microsomal preparation (e.g., differential CYP expression) or incubation conditions (NADPH concentration, pH). Standardizing protocols (e.g., pre-incubation with NADPH regenerating systems) and cross-validating with recombinant CYP enzymes reduce variability. Statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s) identify significant inter-study differences .

Q. What in vitro models are optimal for studying DNA damage induced by this compound’s metabolites?

- Answer: Human bladder epithelial cells (e.g., T24 lines) are relevant due to the compound’s carcinogenic potential. Co-culture systems with hepatic microsomes simulate metabolic activation. DNA adducts are detected via ³²P-postlabeling or mass spectrometry, while comet assays quantify strand breaks. Positive controls (e.g., benzo[a]pyrene) validate assay sensitivity .

Methodological Considerations

- Metabolite Identification: Use deuterated internal standards (e.g., d₄-o-anisidine) for LC-MS/MS quantification to improve accuracy .

- Enzyme Kinetics: Calculate and via Lineweaver-Burk plots using varying substrate concentrations in microsomal incubations .

- Data Reproducibility: Include triplicate technical replicates and biological replicates from independent microsomal preparations to ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.